molecular formula C23H25N3O2 B10996112 3-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide

3-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide

Cat. No.: B10996112
M. Wt: 375.5 g/mol
InChI Key: XZTZTUHUPILHJM-UHFFFAOYSA-N
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Description

3-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide typically involves multiple steps. One common method starts with the preparation of the indole intermediates. The 5-methoxyindole and 1-methylindole are synthesized separately through established procedures involving Fischer indole synthesis or other indole-forming reactions. These intermediates are then coupled using a propanamide linker under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole rings can interact with various enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their function .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

3-(5-methoxyindol-1-yl)-N-[2-(1-methylindol-3-yl)ethyl]propanamide

InChI

InChI=1S/C23H25N3O2/c1-25-16-18(20-5-3-4-6-22(20)25)9-12-24-23(27)11-14-26-13-10-17-15-19(28-2)7-8-21(17)26/h3-8,10,13,15-16H,9,11-12,14H2,1-2H3,(H,24,27)

InChI Key

XZTZTUHUPILHJM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCNC(=O)CCN3C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

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